molecular formula C14H9NO2S B8344718 2-(4-Hydroxybenzoyl)benzothiazole

2-(4-Hydroxybenzoyl)benzothiazole

Cat. No.: B8344718
M. Wt: 255.29 g/mol
InChI Key: AFSAQBCWILOUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxybenzoyl)benzothiazole is a chemical compound that features a benzothiazole ring fused with a hydroxyphenyl ketone structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure imparts significant chemical and biological properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxybenzoyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with p-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired benzothiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxybenzoyl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Hydroxybenzoyl)benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzoyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Uniqueness: 2-(4-Hydroxybenzoyl)benzothiazole stands out due to its combined structural features of benzothiazole and hydroxyphenyl ketone, which impart unique chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its significance in scientific research .

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

1,3-benzothiazol-2-yl-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C14H9NO2S/c16-10-7-5-9(6-8-10)13(17)14-15-11-3-1-2-4-12(11)18-14/h1-8,16H

InChI Key

AFSAQBCWILOUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L round bottom flask was charged in a solution of boron trifluride diethyl etherate (101.2 g, 312 mmol) and dimethylsulfide (112 g, 809 mmol) in dry methylenedichloride (300 ml). Benzo[d]thiazol-2-yl(4-(benzyloxy)phenyl)methanone (30 g, 86.9 mmol) was added slowly to the mixture and the resulting solution was stirred at room temperature for 72 h. The reaction mixture was then quenched with water and diluted with CH2Cl2. The organic phase was washed with brine, dried (Na2SO4) and concentrated. The crude product was purified by silica gel column chromatography with hexane and ethyl acetate to give benzo[d]thiazol-2-yl(4-hydroxyphenyl)methanone. [M+H]=256.
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Benzo[d]thiazol-2-yl(4-(benzyloxy)phenyl)methanone
Quantity
30 g
Type
reactant
Reaction Step Two

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